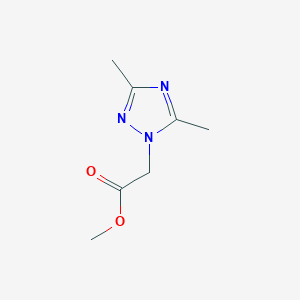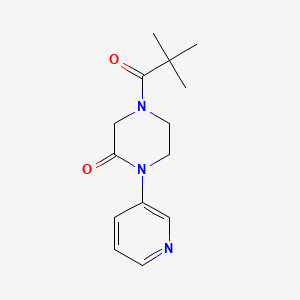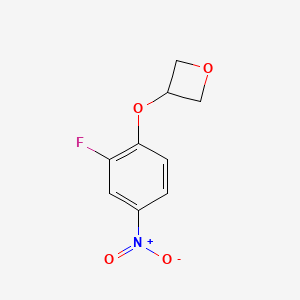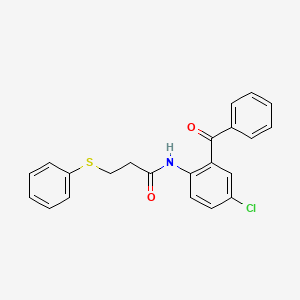![molecular formula C24H24ClN3O2S B2549229 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422273-38-9](/img/no-structure.png)
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H24ClN3O2S and its molecular weight is 453.99. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Synthetic Pathways and Intermediate Compounds: Research has shown various synthetic routes for the creation of quinazoline derivatives, which involve key intermediates and reaction conditions tailored to achieve specific structural features. For example, one study outlines the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, highlighting the significance of isocyanate carboxamide intermediates in the synthesis process (Azizian et al., 2000). Similarly, the synthesis and characterization of quinoline and quinazoline derivatives involve complex reactions that contribute to the understanding of their structural and electronic properties (Mohamed et al., 2020).
Biological Activities and Potential Applications
- Anticonvulsant Properties: Certain quinazoline derivatives exhibit significant anticonvulsant activities, highlighting their potential in developing therapeutic agents for epilepsy and related disorders. The crystal structures of anticonvulsant enaminones provide insights into their mechanism of action, emphasizing the role of hydrogen bonding and molecular conformation (Kubicki et al., 2000).
- Cytotoxic Activities: Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines reveal potent cytotoxic activities against various cancer cell lines, indicating the potential of quinazoline derivatives in cancer therapy (Deady et al., 2003).
- Inhibition of Thymidylate Synthase: Quinazoline derivatives have been synthesized as nonclassical antifolate inhibitors of thymidylate synthase, a key enzyme in the DNA synthesis pathway, making them promising candidates for anticancer and antibacterial therapies (Gangjee et al., 1996).
作用機序
The compound contains an indole nucleus, which is a common feature in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often mediated through binding to multiple receptors, leading to changes in cellular signaling pathways .
The compound also contains a cyclohexene ring, which is a common structural feature in many natural products and pharmaceuticals . The presence of this ring could influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-chlorobenzyl chloride with 2-cyclohexen-1-ylethylamine to form the intermediate, which is then reacted with 2-amino-4-sulfanylquinazoline-6-carboxylic acid to obtain the final product.", "Starting Materials": [ "2-chlorobenzyl chloride", "2-cyclohexen-1-ylethylamine", "2-amino-4-sulfanylquinazoline-6-carboxylic acid" ], "Reaction": [ "Step 1: 2-chlorobenzyl chloride is reacted with 2-cyclohexen-1-ylethylamine in the presence of a base such as potassium carbonate to form the intermediate 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]amine.", "Step 2: The intermediate is then reacted with 2-amino-4-sulfanylquinazoline-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the final product, 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS番号 |
422273-38-9 |
製品名 |
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
分子式 |
C24H24ClN3O2S |
分子量 |
453.99 |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,26,29)(H,27,31) |
InChIキー |
LDSNHHXZKDCHAI-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)



![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)



![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)

![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)